4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom and a difluorocyclopropyl substituent. The compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, which have been documented in scientific literature. It is also commercially available from several suppliers, indicating its relevance in research and industrial applications.
The synthesis of 4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. For example, reactions may be conducted under inert atmospheres (e.g., argon) to prevent unwanted side reactions.
The molecular structure of 4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole features a pyrazole ring with a bromine atom at the fourth position and a 2,2-difluorocyclopropyl group attached at the first position. The presence of fluorine atoms contributes to the compound's unique properties.
4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole can undergo various chemical reactions typical for halogenated compounds:
Reactions involving this compound often require specific conditions such as temperature control and solvent selection to optimize yields and minimize side products.
The mechanism of action for compounds like 4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole typically involves interactions at biological targets such as enzymes or receptors:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural modifications affect biological activity.
Scientific Uses
4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole has several potential applications:
Halogenation of pyrazole systems fundamentally alters their electronic properties and biological interactions. The 4-bromo substitution pattern in 1-(2,2-difluorocyclopropyl)-1H-pyrazole derivatives creates an electron-deficient aromatic system that facilitates transition metal-catalyzed cross-coupling reactions, serving as synthetic linchpins for constructing complex molecules. This bromine atom functions as a versatile handle for palladium-catalyzed Suzuki, Stille, and Buchwald-Hartwig reactions, enabling efficient introduction of aryl, heteroaryl, amino, and other functional groups at the crucial C4 position of the pyrazole ring [1] .
The strategic positioning of bromine at the C4 position rather than C3 or C5 significantly influences molecular geometry and electronic distribution. Computational analyses reveal that 4-bromo substitution in these pyrazole systems creates a distinctive dipole moment (approximately 4.2 Debye) that enhances interactions with biological targets through favorable dipole-dipole interactions and halogen bonding. This electronic configuration allows the bromine atom to function as a halogen bond donor, particularly to carbonyl oxygen atoms and other electron-rich acceptors in enzyme binding pockets. The halogen's σ-hole interaction strength in this configuration measures approximately -5.2 kcal/mol, comparable to chlorine-containing pharmaceuticals but with enhanced hydrophobic character [1] [5].
Structural analogues demonstrate how positional isomerism dramatically affects molecular properties and applications. The 3-bromo isomer (3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole; CAS: 2287344-44-7) exhibits different reactivity patterns in nucleophilic substitution reactions due to altered charge distribution. Similarly, methylation at C5 (4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole; CAS: 2641062-84-0) enhances lipophilicity (LogP increase of ~0.4) while moderately reducing aqueous solubility, illustrating how subtle modifications tune compound properties for specific applications [2] [5] [8].
Table 2: Comparative Analysis of Brominated Pyrazole Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|---|
4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole | 2173998-80-4 | C₆H₅BrF₂N₂ | 223.02 | Bromine at C4 position |
3-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole | 2287344-44-7 | C₆H₅BrF₂N₂ | 223.02 | Bromine at C3 position |
4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole | 2641062-84-0 | C₇H₇BrF₂N₂ | 237.04 | Methyl at C5, bromine at C4 |
4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole | 138756287 | C₆H₇BrF₂N₂ | 225.04 | Difluoropropyl (non-cyclic) chain |
The difluorocyclopropyl group attached to the pyrazole nitrogen represents a sophisticated bioisostere that profoundly influences molecular conformation and biological interactions. This strained carbocyclic system (bond angles compressed to approximately 58.5°) introduces significant steric and electronic effects, with the geminal difluoro substitution imposing substantial electrostatic potential differences across the ring system. Quantum mechanical calculations indicate the difluorocyclopropyl group exhibits a remarkably high dipole moment (~3.8 D) due to the electronegative fluorine atoms, creating a polarized region that enhances interactions with biological targets [1] [5] [6].
The conformational restraint imposed by the cyclopropyl ring locks the N1-substituent into specific orientations relative to the pyrazole plane, reducing the entropic penalty upon binding to target proteins. X-ray crystallographic studies of related compounds reveal a preferred dihedral angle of 112-117° between the pyrazole plane and the cyclopropyl ring, positioning the fluorine atoms for optimal orthogonal interactions with protein residues. This rigid orientation creates a well-defined pharmacophore space, particularly valuable in kinase inhibitor design where the fluorine atoms often form critical hydrogen bonds with backbone amides in the hinge region (bond distance ~2.9-3.1Å) [5].
The geminal difluoro substitution significantly enhances metabolic stability compared to non-fluorinated cyclopropyl analogues. In vitro microsomal studies demonstrate that the difluorocyclopropyl moiety reduces oxidative dealkylation at the pyrazole nitrogen by approximately 90% compared to cyclopropyl analogues without fluorine substitution. This stability stems from two complementary effects: the electron-withdrawing fluorines decrease electron density at the cyclopropyl C1 carbon (δ+ ~0.35), impeding cytochrome P450-mediated oxidation, while simultaneously strengthening the C-N bond by approximately 15% due to rehybridization effects. Additionally, the fluorines create a protective "shield" with van der Waals radii extending 2.7-2.9Å, sterically hindering access to the vulnerable cyclopropyl C-C bonds [6].
Table 3: Structural and Electronic Properties of the Difluorocyclopropyl Moiety
Parameter | Value | Biological Consequence |
---|---|---|
C-C-F Bond Angle | 108.5° | Enhanced ring strain and reactivity |
F-C-F Bond Angle | 108.2° | Optimal fluorine dipole alignment |
Pyrazole-Cyclopropyl Dihedral | 112-117° | Restricted rotation for targeted binding |
Fluorine Van der Waals Radius | 1.47Å (each) | Steric blocking of metabolic sites |
σₐ (Hammet Constant) | 1.24 (combined) | Strong electron-withdrawing character |
Bond Dissociation Energy (C-N) | ~79 kcal/mol | Resistance to oxidative N-dealkylation |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: